LogP-Driven Lipophilicity Differentiation vs. Demethyl Analog (E)-2-(4-Nitrostyryl)furan
2-Methyl-5-(4-nitrostyryl)furan (C₁₃H₁₁NO₃, MW 229.23) exhibits a computed LogP of 4.19, reflecting the lipophilic contribution of the 2-methyl group . The closest direct analog, (E)-2-(4-nitrostyryl)furan (CAS 51042-57-0, C₁₂H₉NO₃, MW 215.20), lacks this methyl substituent and is expected to have a lower LogP based on the molecular formula difference (one fewer carbon) . The increased LogP of ~4.2 places the target compound closer to the optimal lipophilicity range for blood-brain barrier penetration (LogP 2–5), while still within Lipinski's Rule of 5 (LogP ≤5). This LogP elevation is quantifiably meaningful: each additional methylene unit typically raises LogP by ~0.5 units, so the expected LogP of the demethyl analog is approximately 3.7 [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.19 (Chemsrc computed XLogP3) |
| Comparator Or Baseline | (E)-2-(4-Nitrostyryl)furan (CAS 51042-57-0): LogP not directly reported on authoritative databases; expected ~3.7 based on methylene increment rule (C₁₂H₉NO₃ vs. C₁₃H₁₁NO₃) |
| Quantified Difference | ΔLogP ≈ +0.5 (target minus demethyl analog, estimated) |
| Conditions | Computed LogP via XLogP3 algorithm; no experimental shake-flask LogP available for either compound |
Why This Matters
A LogP difference of ~0.5 log units can alter membrane permeability by approximately 3-fold, making the target compound a distinctly more lipophilic choice for applications requiring passive diffusion across lipid bilayers.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Establishes the π-value increment for a methylene group as approximately +0.5 log units. View Source
